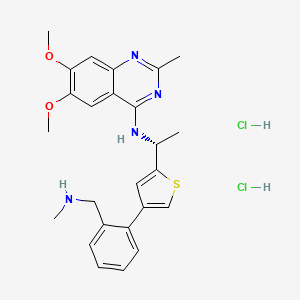

BRD5384

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRD5384 is a HDAC8 inhibitor.

Scientific Research Applications

Scientific Software and Grid Computing

- Enhancing Programming Productivity : Scientific research applications, including those potentially involving BRD5384, benefit significantly from modern software frameworks. These frameworks contrast with traditional programming in languages like C and Fortran, offering more efficient development, maintenance, and usage. Specifically, they enable rapid assembly of new applications from existing components, enhancing programming productivity in scientific research (Appelbe et al., 2007).

Data Management and Analysis

- Data-Intensive Analysis Support : The work of research scientists is increasingly data-driven, requiring applications that satisfy essential requirements like interoperability, integration, and efficient data handling. Technologies like workflows, services, and portals address these needs, though no single technology fulfills all requirements. Hybrid technology use is necessary for supporting the multifaceted demands of data-intensive research, which might include studies involving BRD5384 (Yao et al., 2014).

Citizen Science and Data Collection

- Harnessing Citizen Science : The Biological Records Centre (BRC) exemplifies the power of citizen science in collecting wildlife data, leading to significant scientific research. This approach, involving a vast network of volunteers, supports a wide range of activities from systematic monitoring to mass participation recording. Such models are crucial for long-term, extensive, and taxonomically diverse data collection, potentially useful in studies related to BRD5384 and its ecological impact (Pocock et al., 2015).

Enhancing Scientific Research Through Technology

Open-Source Hardware for Data Collection : The utilization of open-source hardware, like Arduino, provides a low-cost alternative for scientific instrumentation and research. It enables the development of automated sensing and data-logging systems, applicable in various research contexts including agricultural and natural resource studies. The principles of cost-efficiency and data frequency enhancement through such technologies could be beneficial in research involving BRD5384, especially in field studies or environmental monitoring (Fisher & Gould, 2012).

Facilitating Collaborative Science : Hackathons represent a novel approach to accelerating scientific discoveries and knowledge transfer. By fostering collaborative environments, they enable peer review and critical analysis of data analysis workflows before publication, enhancing the rigor and reproducibility of research findings. This method could be instrumental in fostering collaborative research involving BRD5384, ensuring robust study designs and data validation (Ghouila et al., 2018).

properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.41 |

IUPAC Name |

1-(4-(tert-Butyl)benzyl)-N-hydroxy-1H-indole-6-carboxamide |

InChI |

InChI=1S/C20H22N2O2/c1-20(2,3)17-8-4-14(5-9-17)13-22-11-10-15-6-7-16(12-18(15)22)19(23)21-24/h4-12,24H,13H2,1-3H3,(H,21,23) |

InChI Key |

WHVAOTKPAWFTRY-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC2=C(C=C1)C=CN2CC3=CC=C(C(C)(C)C)C=C3)NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

BRD5384; BRD-5384; BRD 5384 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)